1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
CAS No.: 2170372-24-2
VCID: VC7354635
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62
* For research use only. Not for human or veterinary use.
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride - 2170372-24-2](/images/structure/VC7354635.png)
Description |
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a complex organic compound with significant interest in chemical synthesis and pharmaceutical research. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo framework, making it a valuable building block in organic chemistry. Synthesis Overview:
Applications in Research and Industry1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications. Its unique structure makes it an attractive intermediate for creating compounds with improved physicochemical properties. Potential Applications:
Safety and HandlingHandling 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride requires caution due to its potential irritant properties. It is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Safety Precautions:
Research Findings and Future DirectionsResearch on 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is ongoing, focusing on its potential to improve the solubility and bioavailability of pharmaceutical compounds. Future studies will likely explore its applications in drug development and materials science further. Key Research Areas:
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CAS No. | 2170372-24-2 |
Product Name | 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride |
Molecular Formula | C6H12ClNO |
Molecular Weight | 149.62 |
IUPAC Name | 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
Standard InChI | InChI=1S/C6H11NO.ClH/c1-5-2-6(7,3-5)4-8-5;/h2-4,7H2,1H3;1H |
Standard InChIKey | FIRKDPOBMPZCGH-UHFFFAOYSA-N |
SMILES | CC12CC(C1)(CO2)N.Cl |
Solubility | not available |
PubChem Compound | 132261184 |
Last Modified | Aug 19 2023 |
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